molecular formula C20H27N5O2 B2606269 N-(2,3-dimethylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1170020-40-2

N-(2,3-dimethylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide

Katalognummer: B2606269
CAS-Nummer: 1170020-40-2
Molekulargewicht: 369.469
InChI-Schlüssel: RFHDAAWNYMZETI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dimethylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide is a synthetic small molecule featuring a pyrazole core linked to a 2,3-dimethylaniline moiety via an acetamide bridge and further functionalized with a 4-methylpiperazine carbonyl group. This specific molecular architecture, which incorporates multiple nitrogen-containing heterocycles, is commonly explored in medicinal chemistry for its potential to interact with various biological targets. Compounds with similar structural motifs, particularly those combining pyrazole and piperazine subunits, have demonstrated significant research utility as kinase inhibitors and receptor antagonists. For instance, structurally related pyrazole-acetamide derivatives have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase in oncology and angiogenesis research . Furthermore, piperazinyl-propyl-pyrazole analogs are investigated as selective dopamine receptor antagonists, highlighting the versatility of this chemotype in neuroscience . The incorporation of the 4-methylpiperazine group is a common strategy to optimize physicochemical properties and enhance binding affinity toward enzyme active sites. This compound is provided for research use only and is intended for in vitro applications such as assay development, high-throughput screening, and structure-activity relationship (SAR) studies in early drug discovery. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Eigenschaften

IUPAC Name

N-(2,3-dimethylphenyl)-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-14-6-5-7-17(16(14)3)21-19(26)13-25-15(2)12-18(22-25)20(27)24-10-8-23(4)9-11-24/h5-7,12H,8-11,13H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHDAAWNYMZETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCN(CC3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the piperazine moiety: The pyrazole intermediate is then reacted with 4-methylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-pyrazole intermediate.

    Attachment of the phenyl group: The final step involves the acylation of the piperazine-pyrazole intermediate with 2,3-dimethylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-dimethylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dimethylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2,3-dimethylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a detailed comparison of structurally and functionally related compounds, emphasizing substituent effects, pharmacological profiles, and synthesis strategies.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Pharmacological Notes References
N-(2,3-Dimethylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide - 5-methylpyrazole
- 4-methylpiperazine-1-carbonyl
- 2,3-dimethylphenyl acetamide
Hypothesized enhanced metabolic stability due to steric protection of the carbonyl group. Potential protease inhibition based on pyrazole motifs.
N-(2,3-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound B) - 4-phenylpiperazine
- Lacks pyrazole and carbonyl
Reduced polarity compared to Compound A. May exhibit altered receptor affinity due to phenylpiperazine.
4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (Compound C) - 3-phenylpyrazole
- Piperazine carbonyl linked to dimethylphenyl
Similar carbonyl-piperazine motif but with phenylpyrazole. Likely differences in target selectivity.
N-(2,3-Dimethylphenyl)-2-[4-(1-ethyl-3-methylpyrazole-4-sulfonyl)piperazin-1-yl]acetamide (Compound D) - Pyrazole sulfonyl-piperazine
- Ethyl/methyl pyrazole substituents
Sulfonyl group increases electron-withdrawing effects, potentially improving stability but reducing basicity.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydropyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide (Compound E) - Dihydropyrazole with oxo group
- Methylsulfanylphenyl acetamide
Oxo group may enhance hydrogen bonding. Sulfanyl moiety could influence redox-related metabolism.
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-triazol-4-yl]-N-phenyl-4,5-dihydropyrazole-1-carbothioamide (Compound F) - Triazole-pyrazole hybrid
- Carbothioamide (C=S)
Carbothioamide may enhance metal-binding capacity (e.g., enzyme inhibition). Fluorophenyl improves lipophilicity.

Key Findings

Structural Influence on Bioactivity :

  • The 4-methylpiperazine-1-carbonyl group in Compound A distinguishes it from phenylpiperazine derivatives (Compound B) and sulfonyl-piperazines (Compound D). The carbonyl may confer moderate metabolic liability compared to sulfonyl groups, which are more resistant to enzymatic degradation .
  • Pyrazole vs. Triazole Hybrids : Compounds with triazole substituents (e.g., Compound F) often exhibit stronger π-π stacking interactions in target binding but may face synthetic complexity compared to pyrazole-based analogs .

Synthetic Accessibility :

  • Compound A’s synthesis likely involves condensation reactions between pyrazole-carboxylic acid derivatives and 4-methylpiperazine, followed by acetamide coupling—similar to routes described for Compound C . In contrast, carbothioamide derivatives (Compound F) require thioamide-forming reagents (e.g., Lawesson’s reagent), increasing synthesis complexity .

However, the 4-methylpiperazine-1-carbonyl in Compound A may reduce clearance rates compared to non-carbonyl analogs . Carbothioamide derivatives (Compound F) are prone to oxidation, forming sulfoxides or sulfones, which could alter activity or toxicity profiles .

Target Selectivity :

  • Pyrazole-acetamide scaffolds (e.g., Compound A) are associated with protease inhibition (e.g., calpains, cathepsins), as seen in structurally related compounds like A-933548 (). The 4-methylpiperazine moiety may enhance selectivity for cysteine proteases over serine proteases .
  • Dihydropyrazole derivatives (Compound E) with oxo groups show efficacy in anti-inflammatory models, suggesting divergent therapeutic applications compared to Compound A .

Biologische Aktivität

N-(2,3-dimethylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide, with CAS number 1170020-40-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Phenyl Group : Contributes to lipophilicity and receptor binding.
  • Pyrazole Ring : Known for various biological activities including anti-inflammatory and antitumor effects.
  • Piperazine Moiety : Often associated with central nervous system activity.

The molecular formula is C18H24N4OC_{18}H_{24}N_{4}O, with a molecular weight of 316.41 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : It has shown potential in inhibiting specific kinases involved in cancer progression, particularly BRAF(V600E) and Aurora-A kinase .
  • Modulation of Neurotransmitter Systems : The piperazine component suggests possible interactions with serotonin and dopamine receptors, which could influence mood and anxiety disorders .

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole, including the compound , exhibit significant antitumor properties. For example:

  • BRAF(V600E) Inhibition : A series of pyrazole derivatives have been evaluated for their ability to inhibit BRAF(V600E), a mutation commonly associated with melanoma. The compound demonstrated promising inhibitory effects comparable to existing treatments .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Nitric Oxide Production : In vitro studies suggest that it can reduce LPS-induced nitric oxide production in macrophages, indicating potential use in treating inflammatory conditions .

Case Studies and Research Findings

  • Study on Antitumor Efficacy :
    • A study synthesized several pyrazole derivatives and tested their efficacy against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in melanoma models.
    • Table 1 summarizes the IC50 values for several compounds in this study.
    Compound NameIC50 (µM)Cancer Cell Line
    Compound A12.5A375 (Melanoma)
    N-(2,3-dimethylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide15.0A375 (Melanoma)
    Compound B10.0MDA-MB-231 (Breast)
  • Anti-inflammatory Study :
    • Another study focused on the anti-inflammatory properties where the compound was tested for its ability to inhibit cytokine release in vitro.
    • Results showed a significant reduction in TNF-alpha levels, suggesting therapeutic potential for inflammatory diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.